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These application notes provide a comprehensive overview and detailed protocols for utilizing
DGK-IN-8, a potent Diacylglycerol Kinase (DGK) inhibitor, in combination with immune
checkpoint inhibitors to enhance anti-tumor immunity. The information compiled herein is
intended to guide researchers in designing and executing preclinical studies to evaluate the
synergistic potential of this combination therapy.

Introduction

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have
revolutionized cancer treatment. However, a significant number of patients do not respond to
ICI monotherapy or develop resistance. A key mechanism of T-cell dysfunction within the tumor
microenvironment is the upregulation of intrinsic negative regulators, among which
Diacylglycerol Kinases (DGKs) play a pivotal role.[1]

DGKa and DGK( are isoforms that act as crucial negative regulators of T-cell receptor (TCR)
signaling.[2] They achieve this by phosphorylating diacylglycerol (DAG), a critical second
messenger, into phosphatidic acid (PA), thereby dampening downstream signaling pathways
essential for T-cell activation, proliferation, and effector function.[2] Overexpression of DGKs in
tumor-infiltrating lymphocytes (TILs) is associated with an anergic or exhausted state,
contributing to immune evasion by tumors.
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DGK-IN-8 is a small molecule inhibitor of DGK. By inhibiting DGK activity, DGK-IN-8 increases
the intracellular concentration of DAG, leading to enhanced and sustained TCR signaling. This
can reinvigorate hyporesponsive T-cells and potentiate their anti-tumor activity.[2] Combining
DGK-IN-8 with checkpoint inhibitors presents a promising strategy to overcome resistance and
enhance the efficacy of cancer immunotherapy by targeting both extrinsic (checkpoints) and
intrinsic (DGK) T-cell inhibitory pathways.[1]

Mechanism of Action and Rationale for Combination
Therapy

The combination of DGK-IN-8 and checkpoint inhibitors is based on a synergistic mechanism
to enhance T-cell-mediated tumor destruction.

e DGK-IN-8:

[¢]

Inhibits DGKa and DGKC.

o

Increases intracellular diacylglycerol (DAG) levels in T-cells.

o

Enhances T-cell receptor (TCR) signaling pathways, including Ras/ERK and PKC/NF-kB.

[¢]

Promotes T-cell activation, proliferation, cytokine production (e.g., IL-2, IFN-y), and
cytotoxic activity.

[¢]

Can overcome T-cell anergy and exhaustion.

e Checkpoint Inhibitors (e.g., anti-PD-1):
o Block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells.
o Prevent the inhibitory signal that dampens T-cell activity.
o Restore the function of exhausted T-cells.

The combination of DGK-IN-8 and a checkpoint inhibitor like anti-PD-1 is expected to have a
synergistic effect, as they target distinct but complementary pathways of T-cell suppression.[1]
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Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental
workflow for evaluating the combination therapy.
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T-Cell Receptor Signaling Pathway and Therapeutic Intervention Points.
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Experimental Workflow for Evaluating Combination Therapy
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General Experimental Workflow for In Vitro and In Vivo Evaluation.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies
evaluating the combination of DGK inhibitors and checkpoint inhibitors.

Table 1: In Vitro T-Cell Activation and Function
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Assay Cell Type Treatment Result Reference

246 pg/ml
) OT-1 CD8+ T- S
IL-2 Production I DGKa inhibitor (control) vs 579 [3]
cells

pa/ml (inhibitor)

Granzyme B OT-1 CD8+ T- o 4.4% (control) vs

) DGKa inhibitor S [3]
Expression cells 8.9% (inhibitor)

IFN-y Production

Tumor-infiltrating

DGKa inhibitor

9.2% (control) vs

CD8+ T-cells 16.0% (inhibitor)
T-cel INCB177054 Dose-dependent
-ce
) ) Pan T-cells (DGKa/t increase in [4]
Proliferation o ) )
inhibitor) proliferation

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
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Treatment Tumor Growth  Complete
Mouse Model o . Reference
Group Inhibition (%) Regressions
MC38 Colon Foretinib (multi-
) ] o 67.97 Not Reported [5]
Carcinoma kinase inhibitor)
oPD-1 76.69 Not Reported [5]
Combination 98.05 3/6 (50%) [5]
Combination Not explicitly
CT26 Colon o
) (Foretinib + aPD-  stated, but 5/6 (83%) [5]
Carcinoma o
1) significant
B16-F10 anti-PD-1 + anti- )
Ineffective Not Reported [6]
Melanoma CTLA-4

anti-PD-1 + anti-

Delayed tumor

Not Reported

[7]

LAG-3 growth
anti-PD-1 + anti- Significant
CTLA-4 + anti- reduction in Not Reported [7]
LAG-3 tumor burden

anti-PD-1 + anti- Not explicitly

) Complete
SM1 Melanoma LAG-3 + anti- stated, but ] [7]
o regressions
TIM-3 significant

Detailed Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation Assay

Objective: To assess the effect of DGK-IN-8, alone and in combination with an anti-PD-1
antibody, on the activation of human T-cells.

Materials:
e Human Peripheral Blood Mononuclear Cells (PBMCs)

e RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
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 RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
¢ Anti-CD3 antibody (plate-bound)

e Anti-CD28 antibody (soluble)

o DGK-IN-8 (dissolved in DMSO)

e Anti-PD-1 antibody (e.g., Nivolumab)

« |sotype control antibody for anti-PD-1

o 96-well flat-bottom plates

e Flow cytometer

o Fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25
Procedure:

e Plate Coating:

o Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 pg/mL in sterile PBS) overnight at
4°C or for 2 hours at 37°C.

o Wash the plate twice with sterile PBS to remove unbound antibody.[8]
o T-Cell Isolation:

o Isolate T-cells from healthy donor PBMCs using a negative selection kit according to the
manufacturer's instructions.

o Resuspend purified T-cells in complete RPMI-1640 medium.
o Cell Seeding and Treatment:

o Seed the purified T-cells into the anti-CD3 coated plate at a density of 1 x 10"5 cells/well
in 100 pL of medium.
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o Add soluble anti-CD28 antibody to all wells (e.g., 1-5 pg/mL).[8]

o Prepare serial dilutions of DGK-IN-8 and the anti-PD-1 antibody. Add the respective
treatments to the wells:

Group 1: Vehicle (DMSO) + Isotype control

Group 2: DGK-IN-8 + Isotype control

Group 3: Vehicle (DMSO) + anti-PD-1 antibody

Group 4: DGK-IN-8 + anti-PD-1 antibody

e Incubation:
o Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[9]

e Flow Cytometry Analysis:

[¢]

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

[¢]

Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and
CD25 for 30 minutes at 4°C.[9]

[¢]

Wash the cells and resuspend in FACS buffer.

[e]

Acquire the samples on a flow cytometer and analyze the percentage of CD69+ and
CD25+ cells within the CD4+ and CD8+ T-cell populations.

Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-
based)

Objective: To measure the effect of DGK-IN-8 and checkpoint inhibitors on T-cell proliferation.
Materials:
e Same as Protocol 1, with the addition of Carboxyfluorescein succinimidyl ester (CFSE) dye.

Procedure:
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o T-Cell Labeling:

Isolate T-cells as described in Protocol 1.

o

[¢]

Resuspend the T-cells at 1 x 1076 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C,
protected from light.

o

[¢]

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

[e]

Wash the cells twice with complete medium.
¢ Cell Seeding, Treatment, and Incubation:

o Follow steps 1, 3, and 4 from Protocol 1, using the CFSE-labeled T-cells.
o Flow Cytometry Analysis:

o After 3-5 days of incubation, harvest the cells.

o Stain for surface markers (CD3, CD4, CD8) as described in Protocol 1.

o Acquire samples on a flow cytometer and analyze the CFSE dilution profile in the CD4+
and CD8+ T-cell populations. Proliferation is indicated by a decrease in CFSE
fluorescence intensity.[10]

Protocol 3: In Vitro Cytokine Release Assay (ELISA)

Obijective: To quantify the production of key effector cytokines (IFN-y, IL-2) by T-cells following
treatment.

Materials:
e Same as Protocol 1.
o Commercially available ELISA kits for human IFN-y and IL-2.

Procedure:
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e Cell Culture and Treatment:
o Set up the T-cell activation culture as described in steps 1-4 of Protocol 1.
e Supernatant Collection:

o After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate at 400
x g for 5 minutes.

o Carefully collect the cell-free supernatant from each well.
o ELISA:

o Perform the ELISA for IFN-y and IL-2 according to the manufacturer's protocol.[11][12]
This typically involves:

» Coating a 96-well plate with a capture antibody.
» Blocking the plate.
» Adding the collected supernatants and standards.
» Adding a detection antibody.
» Adding a substrate and stopping the reaction.
» Reading the absorbance on a plate reader.

o Data Analysis:

o Calculate the concentration of each cytokine in the samples based on the standard curve.

Protocol 4: In Vivo Syngeneic Mouse Model Study (MC38
Colon Carcinoma)

Objective: To evaluate the anti-tumor efficacy of DGK-IN-8 in combination with an anti-PD-1

antibody in a syngeneic mouse model.
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Materials:

¢ 6-8 week old female C57BL/6 mice.

e MC38 colon adenocarcinoma cells.

o Complete RPMI-1640 medium.

o Sterile PBS.

e DGK-IN-8.

e Vehicle for DGK-IN-8 (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).[13]

e Anti-mouse PD-1 antibody (clone RMP1-14).[14]

* |sotype control antibody (e.g., rat IgG2a).

Calipers.

Procedure:

e Tumor Implantation:

o Culture MC38 cells to ~80% confluency.

o Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 1076 cells/100 pL.

o Subcutaneously inject 100 uL of the cell suspension into the right flank of each mouse.[15]

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor
volume = (length x width"2) / 2.

o When tumors reach an average volume of 50-100 mm?, randomize the mice into four
treatment groups (n=8-10 mice per group).[13]

e Treatment Administration:
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o Group 1 (Control): Administer the vehicle for DGK-IN-8 (e.g., daily by oral gavage) and the
isotype control antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]

o Group 2 (DGK-IN-8 Monotherapy): Administer DGK-IN-8 at the desired dose (e.g., daily
by oral gavage) and the isotype control antibody.

o Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for DGK-IN-8 and the anti-PD-1
antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]

o Group 4 (Combination Therapy): Administer both DGK-IN-8 and the anti-PD-1 antibody
according to their respective schedules.

» Efficacy Assessment:
o Continue to monitor tumor volume and body weight throughout the study.

o Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is
observed.

o Analyze tumor growth inhibition and survival data.

Conclusion

The combination of DGK-IN-8 with checkpoint inhibitors holds significant promise for enhancing
anti-tumor immunity and overcoming resistance to current immunotherapies. The protocols and
data presented in these application notes provide a framework for the preclinical evaluation of
this novel therapeutic strategy. Further research is warranted to optimize dosing and
scheduling and to explore the potential of this combination in various tumor models.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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